molecular formula C22H22N2O5 B4563620 N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine

N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine

Cat. No.: B4563620
M. Wt: 394.4 g/mol
InChI Key: IPMIQUSOOBEUNV-NSMFRCMUSA-N
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Description

N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.15287181 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Amination of Cinnamic Acid Analogs

Investigations into the enzymatic amination of cinnamic acid analogs have shown that specific compounds among synthetic analogs of trans-Cinnamic acid undergo amination catalyzed by Phenylalanine ammonia-lyase contained in Rhodotorula rubra whole cells. This process results in the formation of χ-amino acids, showcasing a unique enzymatic transformation relevant to biochemical synthesis and understanding enzyme-substrate specificity (Zhao Jian, 1993).

Enzymic Conversion in Plant Metabolism

Phenylalanine ammonia-lyase from various sources, including maize, potato, and Rhodotorula glutinis, has been shown to convert phenylalanine analogs to cinnamate analogs. This enzymatic activity is crucial for understanding plant metabolic pathways and the role of enzymes in synthesizing or modifying plant secondary metabolites (K. Hanson, E. Havir, C. Ressler, 1979).

Synthesis and Transformations in Organic Chemistry

The synthesis of N-(4-Hydroxyphenyl)-β-alanine and its derivatives has been explored, highlighting the chemical reactions and transformations possible with cinnamic acid derivatives. These studies contribute to the broader field of organic synthesis, providing insights into reaction mechanisms and product formation (R. Baltrushis, Z. I. G. Beresnevichyus, V. Mitskyavichyus, 1982).

Metabolic Analyses in Plant Adaptation Studies

High-performance liquid chromatographic procedures have been developed for metabolic analyses of compounds in Limonium species, including β-alanine. These studies are significant for understanding the adaptive significance of accumulated low-molecular-mass nitrogenous compounds in plants, contributing to research on plant responses to environmental stresses (A. Bouchereau et al., 1999).

Biochemical Studies on Enzyme Functions

Research on β‐alanyl‐CoA:ammonia lyases in Clostridium propionicum has provided valuable information on the enzyme's role in fermentation processes, contributing to a deeper understanding of microbial metabolism and enzyme-catalyzed reactions (Gloria Herrmann et al., 2005).

Synthetic Pathways for Chemical Production

Establishing synthetic pathways for the production of chemicals like 3-hydroxypropionic acid in Saccharomyces cerevisiae via β-alanine has implications for sustainable chemical production, highlighting the potential of microbial fermentation in producing plastic monomers and reducing fossil dependence (Irina Borodina et al., 2015).

Properties

IUPAC Name

3-[[(E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-29-18-10-7-17(8-11-18)15-19(22(28)23-14-13-21(26)27)24-20(25)12-9-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,23,28)(H,24,25)(H,26,27)/b12-9+,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMIQUSOOBEUNV-NSMFRCMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NCCC(=O)O)/NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine
Reactant of Route 2
N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine
Reactant of Route 3
N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine
Reactant of Route 4
N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine
Reactant of Route 5
N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine
Reactant of Route 6
N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.